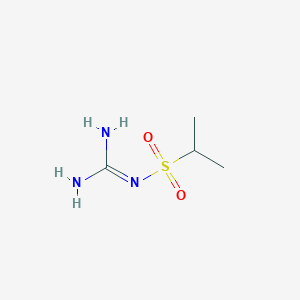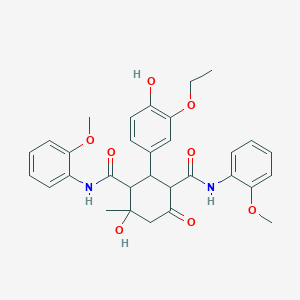![molecular formula C18H12ClN5O2 B11040386 4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11040386.png)
4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound characterized by multiple functional groups, including a chloro group, a hydrazonomethyl group, a methylphenyl group, a cyano group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE can be approached through a multi-step process involving the following key steps:
Formation of the hydrazonomethyl intermediate: This can be achieved by reacting an appropriate aldehyde with hydrazine under acidic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with the methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Addition of the cyano and nitro groups: These groups can be introduced through nucleophilic substitution reactions using cyanide and nitro compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazonomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the hydrazonomethyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Industrial applications may involve its use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL AMINE
- 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL METHYL
Uniqueness
The presence of multiple functional groups in 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE makes it unique compared to its analogs
Properties
Molecular Formula |
C18H12ClN5O2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-[(E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H12ClN5O2/c1-11-2-4-12(5-3-11)18(19)16(10-23-22)15-6-13(8-20)14(9-21)7-17(15)24(25)26/h2-7,10H,22H2,1H3/b18-16-,23-10+ |
InChI Key |
DFESXYXKOWTYIX-DLCJZXKTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C=N\N)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C=NN)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide](/img/structure/B11040304.png)
![1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B11040305.png)
![5-(biphenyl-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040310.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4-dimethoxybenzamide](/img/structure/B11040320.png)
![6-chloro-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11040321.png)
![3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea](/img/structure/B11040324.png)
![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-methoxy-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040329.png)
![3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11040354.png)
![N-(2,3-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11040357.png)

![Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate](/img/structure/B11040369.png)

![3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11040378.png)
